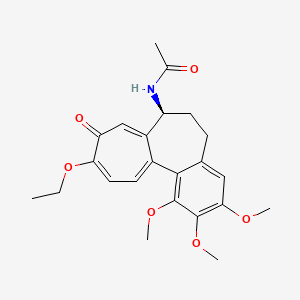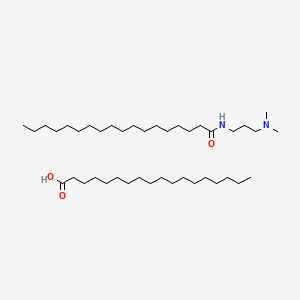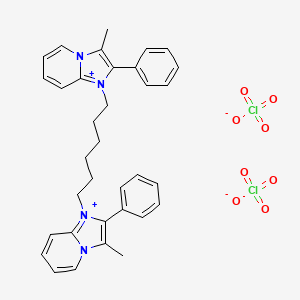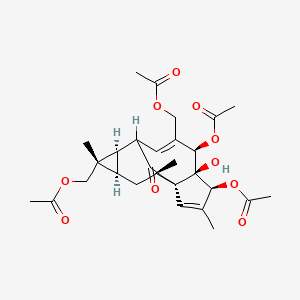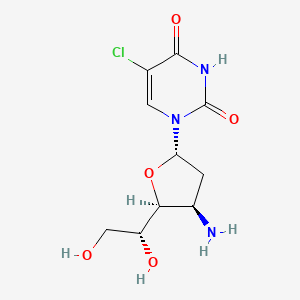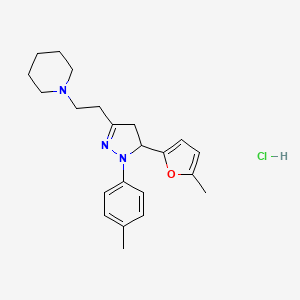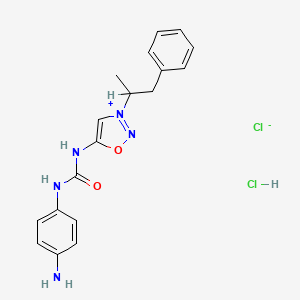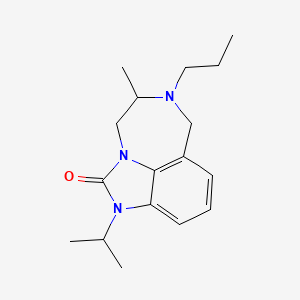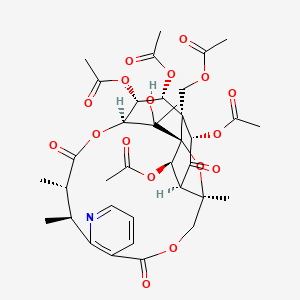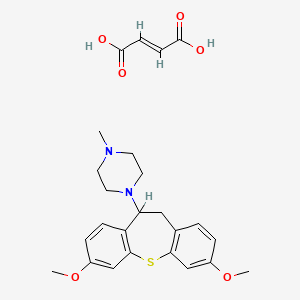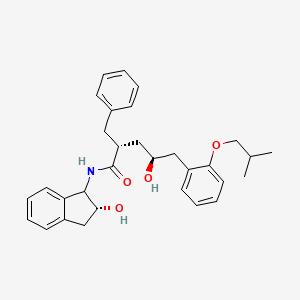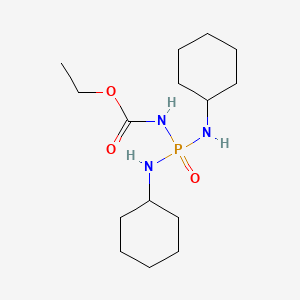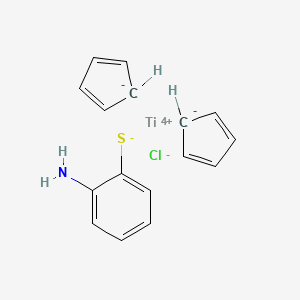
((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) is a complex organometallic compound with the molecular formula C₁₆H₁₆ClNSTi. This compound features a titanium(IV) center coordinated to a chlorido ligand, an o-aminophenylthiolato ligand, and two cyclopentadienyl rings. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) typically involves the reaction of titanium tetrachloride (TiCl₄) with cyclopentadienyl sodium (NaCp) to form bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂). This intermediate is then reacted with o-aminothiophenol (H₂NC₆H₄SH) in the presence of a base such as triethylamine (Et₃N) to yield the desired product.
The general reaction scheme can be represented as follows:
-
TiCl4+2NaCp→Cp2TiCl2+2NaCl
-
Cp2TiCl2+H2NC6H4SH+Et3N→((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV)+Et3NHCl
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, purification processes, and safety measures.
Chemical Reactions Analysis
Types of Reactions
((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state titanium complexes.
Substitution: Ligand substitution reactions can occur, where the chlorido or cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines (PR₃) or amines (NR₃) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(V) or titanium(VI) species, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, ((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology and Medicine
Research into the biological and medicinal applications of this compound is ongoing. Its potential use as an anticancer agent is being explored due to its ability to interact with biological molecules and disrupt cellular processes.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its catalytic properties are leveraged to improve the efficiency and selectivity of industrial chemical processes.
Mechanism of Action
The mechanism by which ((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) exerts its effects involves coordination to substrates through its titanium center. The o-aminophenylthiolato ligand can participate in electron transfer processes, while the cyclopentadienyl rings stabilize the titanium center and facilitate catalytic activity. Molecular targets and pathways include interactions with organic substrates in catalytic cycles and potential binding to biological macromolecules in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂): A precursor in the synthesis of ((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV).
Titanocene dichloride (Cp₂TiCl₂): Another titanium(IV) complex with similar structural features but different reactivity.
((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)zirconium(IV): A zirconium analog with similar coordination but different metal center properties.
Uniqueness
((o-Aminophenyl)thiolato)chlorodi(pi-cyclopentadienyl)titanium(IV) is unique due to the presence of the o-aminophenylthiolato ligand, which imparts distinct electronic and steric properties. This uniqueness enhances its catalytic activity and potential biological interactions compared to other titanium complexes.
Properties
CAS No. |
86407-57-0 |
|---|---|
Molecular Formula |
C16H16ClNSTi |
Molecular Weight |
337.7 g/mol |
IUPAC Name |
2-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);chloride |
InChI |
InChI=1S/C6H7NS.2C5H5.ClH.Ti/c7-5-3-1-2-4-6(5)8;2*1-2-4-5-3-1;;/h1-4,8H,7H2;2*1-5H;1H;/q;2*-1;;+4/p-2 |
InChI Key |
KAPHKEWDRKVOAH-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC=C(C(=C1)N)[S-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


